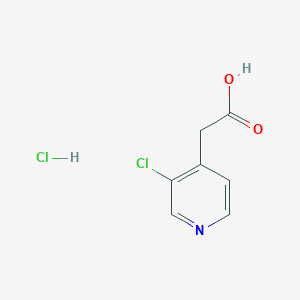![molecular formula C12H18N2O4 B1382550 tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate CAS No. 1803595-41-6](/img/structure/B1382550.png)
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
Overview
Description
“tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate” is a chemical compound with the molecular formula C12H18N2O4 . It has a molecular weight of 254.28 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tert-butyl group, a carbamate group, and a 5-formyl-1,2-oxazol-3-yl group .Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Related Compounds : Tert-butyl carbamate derivatives, including tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate, often serve as intermediates in the synthesis of more complex molecules. For instance, they are used in the synthesis of mTOR-targeted PROTAC molecules, with applications in drug development for cancer treatment and other diseases (Zhang et al., 2022).
Characterization and Structure Analysis : The structural characterization of similar tert-butyl carbamate compounds is crucial for understanding their chemical properties. Studies often involve advanced techniques like 2D heteronuclear NMR experiments to elucidate the structure and potential reactivity of these compounds (Aouine et al., 2016).
Process Development and Scale-Up : Research also focuses on developing scalable synthesis methods for tert-butyl carbamate derivatives. This is essential for their practical application in pharmaceutical manufacturing, as seen in the synthesis of lymphocyte function-associated antigen 1 inhibitors (Li et al., 2012).
Applications in Drug Development and Biomedical Research
Intermediate in Anticancer Drug Synthesis : Tert-butyl carbamate derivatives are intermediates in the synthesis of small molecule anticancer drugs. Their role in constructing complex molecules that target specific pathways, like the PI3K/AKT/mTOR pathway in cancer cells, is significant (Zhang et al., 2018).
Role in Alzheimer's Disease Research : Some tert-butyl carbamate compounds have been studied for their potential role in Alzheimer's disease treatment. Research includes evaluating their effectiveness as β-secretase and acetylcholinesterase inhibitors, which are crucial in preventing amyloid-beta peptide aggregation, a hallmark of Alzheimer’s disease (Camarillo-López et al., 2020).
Use in Synthesis of Protease Inhibitors : Tert-butyl carbamate derivatives, including those structurally related to this compound, have been used in the synthesis of protease inhibitors. These molecules have applications in treating various diseases, including viral infections and cancers (Ghosh et al., 2017).
Potential Antifungal and Insecticidal Activities : Some tert-butyl carbamate derivatives have shown weak fungicide activities and good insecticidal activity against specific pests, indicating their potential use in agricultural pest control (Wang et al., 2011).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)17-10(16)13-12(4,5)9-6-8(7-15)18-14-9/h6-7H,1-5H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVMLYIKZMQCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







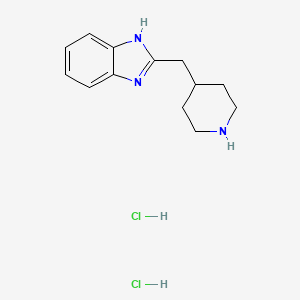
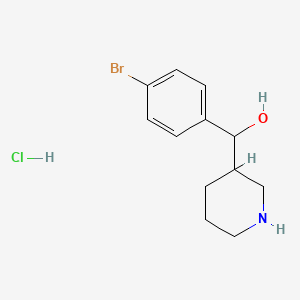
![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1382477.png)
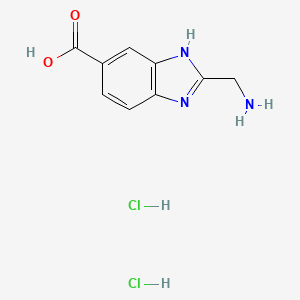
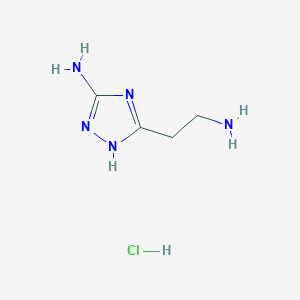
![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)
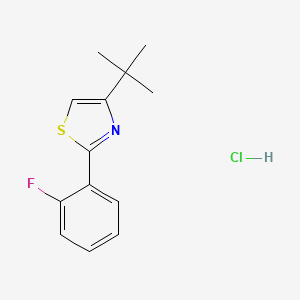
![6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide](/img/structure/B1382486.png)
